Temarotene, also known by its developmental code Ro 15-0778, is derived from the structure of natural retinoids. It is classified under the category of retinoid compounds, which are characterized by their structural similarity to retinol (vitamin A). Temarotene has been studied for its therapeutic effects in various skin conditions and cancers, particularly in cases resistant to traditional treatments.
The synthesis of Temarotene has been achieved through several methods, with notable approaches including:
Temarotene's molecular structure can be described as follows:
The compound features a complex arrangement that includes:
The absence of polar end groups distinguishes Temarotene from other retinoids, which may influence its pharmacokinetic properties and receptor interactions .
Temarotene participates in various chemical reactions typical of retinoids:
Temarotene exerts its biological effects primarily through modulation of gene expression via nuclear receptors:
Temarotene exhibits several notable physical and chemical properties:
These properties influence its formulation in pharmaceutical applications, ensuring effective delivery while minimizing degradation .
The applications of Temarotene span various fields:
Temarotene (chemically synonymous with Tazarotene) is a third-generation synthetic retinoid prodrug metabolized to its active form, tazarotenic acid, in target tissues. It exhibits high selectivity for retinoic acid receptors RAR-β and RAR-γ over RAR-α isoforms. Binding affinity studies reveal EC₅₀ values of 0.8 nM for RAR-β and 40 nM for RAR-γ, compared to 63 nM for RAR-α [1] [9]. This selectivity arises from structural differences in the ligand-binding domains (LBDs) of RAR subtypes, where tazarotenic acid forms optimal hydrogen bonds and hydrophobic interactions with RAR-β/γ but not RAR-α [5].
Upon receptor binding, temarotene induces conformational changes in RAR-β/γ, promoting heterodimerization with retinoid X receptors (RXR). This complex recruits co-activators (e.g., SRC/p160 family) and binds to retinoic acid response elements (RAREs) in promoter regions of target genes. Key transcriptionally regulated genes include:
Table 1: Receptor Binding Selectivity of Tazarotenic Acid
Receptor Subtype | EC₅₀ (nM) | Biological Function |
---|---|---|
RAR-β | 0.8 | Tumor suppression, cell differentiation |
RAR-γ | 40 | Epidermal homeostasis, immune modulation |
RAR-α | 63 | Hematopoietic differentiation |
Temarotene suppresses pro-inflammatory pathways by inhibiting Activator Protein-1 (AP-1)—a transcription factor complex (c-Fos/c-Jun) induced by mitogens and cytokines. Mechanistically, activated RAR-β/γ competes with AP-1 for DNA-binding sites and recruits histone deacetylases (HDACs) to AP-1-regulated promoters, repressing transcription [1] [7]. This results in:
In melanoma models, temarotene reduces myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment, enhancing CD8+ T-cell activity [1]. This immunomodulatory effect correlates with suppressed TNF-α and IFN-γ signaling, validated through chromatin accessibility studies showing closed chromatin at AP-1-binding sites [7] [8].
Key Cytokine Targets Suppressed by AP-1 Inhibition:
Temarotene’s transcriptional efficacy is determined by its kinetics of RARE binding. RAR-β/γ heterodimers bind conserved hexameric sequences (5’-AGGTCA-3’) in target gene promoters, with distinct dynamics:
Genome-wide analyses reveal temarotene preferentially activates RAREs near genes governing:
Table 2: Pharmacokinetic Profile of Oral Tazarotene (Temarotene) in Humans
Parameter | Day 0 | Week 2 | Week 4 | Notes |
---|---|---|---|---|
Tₘₐₓ (hours) | 1.5 | 1.8 | 2.0 | Rapid absorption |
Cₘₐₓ (ng/mL) | 42.3 | 45.1 | 44.8 | No accumulation |
AUC₀–₂₄ (ng·h/mL) | 398 | 415 | 409 | Linear kinetics |
Half-life (h) | 18 | 18 | 18 | Consistent |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7